3,5,6-Trimethylpyrazine-2-carbaldehyde

Description

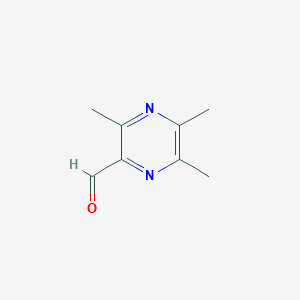

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trimethylpyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGOLPGJARMUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594018 | |

| Record name | 3,5,6-Trimethylpyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186534-02-1 | |

| Record name | 3,5,6-Trimethylpyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5,6-Trimethylpyrazine-2-carbaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,5,6-Trimethylpyrazine-2-carbaldehyde

Introduction

This compound is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing compounds that are widely recognized for their significant contributions to the aromas and flavors of many foods and beverages, particularly those that have been subjected to thermal processing.[1][2] These compounds are typically formed through the Maillard reaction between amino acids and reducing sugars. This compound, with its characteristic nutty and roasted aroma, is utilized in the flavor and fragrance industry to impart or enhance these notes in a variety of products.[3] This guide provides a detailed overview of its chemical properties, relevant experimental protocols, and biosynthetic context for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its application in research and industrial settings, influencing its solubility, volatility, and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | [3][4] |

| Molecular Weight | 150.18 g/mol | [3] |

| CAS Number | 186534-02-1 | [3] |

| Appearance | Colourless to pale yellow liquid | [5] |

| Boiling Point | 231.8 ± 35.0 °C at 760 Torr (lit.) | [3] |

| Density | 0.979 g/cm³ at 25 °C (for 2,3,5-trimethylpyrazine) | [6] |

| Refractive Index | n20/D 1.5040 (lit., for 2,3,5-trimethylpyrazine) | [6] |

| Odor Profile | Nutty, musty, earthy, roasted | [5] |

| Storage | 2-8°C, under inert gas | [3] |

Experimental Protocols

Synthesis of Pyrazine Derivatives (General Approach)

The synthesis of alkylpyrazines can be achieved through both chemical and biological routes.[2] Chemical synthesis often involves the condensation of α-dicarbonyl compounds with diamines.[2] A more biologically relevant synthesis involves the metabolism of amino acids by microorganisms.[7]

A documented method for the synthesis of pyrazine methanols from a trimethylpyrazine precursor provides a relevant example of derivatization:

-

Step 1: N-Oxidation: 2,3,5-Trimethylpyrazine is dissolved in glacial acetic acid at 0 °C.[1] Hydrogen peroxide (30%) is added, and the mixture is heated to 58 °C and stirred for 16 hours.[1] Water is added, and the mixture is repeatedly evaporated to 10% of its original volume.[1] The pH is then adjusted to 9 with a saturated potassium carbonate solution, and the product is extracted with dichloromethane (DCM).[1]

-

Step 2: Acetoxylation: The resulting mixture of trimethylpyrazine N-oxides is mixed with an excess of acetic anhydride and heated at 100 °C for 20 hours.[1] After cooling, the solution is poured onto ice, and the pH is adjusted to 9 with solid potassium carbonate.[1] The product is extracted with DCM.[1]

-

Step 3: Hydrolysis: The crude acetates are incubated with 5 M sodium hydroxide solution at room temperature overnight to achieve hydrolysis, yielding the corresponding pyrazinemethanols.[1] The final product is extracted with DCM and purified.[1]

Analytical Methods

The characterization and quantification of pyrazines and their metabolites are typically performed using chromatographic and spectroscopic techniques.

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is a powerful technique for the targeted, quantitative analysis of pyrazine metabolites in biological matrices like urine.[1][8] A stable-isotope dilution assay (SIDA) is often employed for accurate quantification.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of synthesized pyrazine derivatives and their metabolites.[1][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile pyrazines in food and flavor samples.[6]

Biosynthesis and Related Pathways

While specific signaling pathways involving this compound are not detailed in the literature, the biosynthetic pathway of the closely related 2,3,5-trimethylpyrazine (TMP) in microorganisms like Bacillus subtilis has been studied.[7][10] This pathway provides insight into the natural formation of the core trimethylpyrazine structure.

The synthesis involves L-threonine as a primary substrate and is catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH).[7][10] The process also explains the formation of 2,5-dimethylpyrazine (2,5-DMP).[7]

Caption: Biosynthesis of 2,5-DMP and 2,3,5-TMP from L-threonine.

Safety and Handling

Safety data for the closely related compound 2,3,5-trimethylpyrazine indicates that it is a flammable liquid and may be harmful if swallowed.[11][12][13] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Handling: Avoid contact with skin, eyes, and clothing.[11][14] Do not breathe mist, vapors, or spray.[11] Use only non-sparking tools and take precautionary measures against static discharge.[11] Ensure adequate ventilation.[14]

-

Storage: Store in a dry, cool, and well-ventilated place.[11] Keep the container tightly closed and away from heat, sparks, open flames, and hot surfaces.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][15] In case of insufficient ventilation, wear suitable respiratory equipment.[14]

-

Fire-Fighting: Use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires.[11][14][15]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[11]

This guide provides a summary of the available technical information on this compound. For all laboratory work, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to follow all institutional safety guidelines.

References

- 1. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. This compound [myskinrecipes.com]

- 4. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. De Monchy Aromatics 2,3,5-trimethyl pyrazine [demonchyaromatics.com]

- 6. 2,3,5-トリメチルピラジン natural, ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. vigon.com [vigon.com]

- 13. 2,3,5-Trimethylpyrazine natural, = 95 , FG 14667-55-1 [sigmaaldrich.com]

- 14. aurochemicals.com [aurochemicals.com]

- 15. fishersci.com [fishersci.com]

In-Depth Technical Guide: 3,5,6-Trimethylpyrazine-2-carbaldehyde (CAS 186534-02-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,6-trimethylpyrazine-2-carbaldehyde (CAS No. 186534-02-1), a heterocyclic aromatic compound belonging to the pyrazine family. While specific detailed experimental and biological data for this particular molecule are limited in publicly accessible literature, this document consolidates available information and draws upon data from closely related and well-studied pyrazine derivatives to offer insights into its properties, potential synthesis, and applications. The primary application of this compound lies within the flavor and fragrance industry, where it contributes to nutty and roasted aroma profiles.[1] This guide aims to be a valuable resource for researchers and professionals in drug development and chemical synthesis by presenting available data, outlining potential experimental approaches, and discussing the broader context of pyrazine chemistry and biology.

Chemical and Physical Properties

This compound is a substituted pyrazine with a molecular formula of C₈H₁₀N₂O.[2] Its structure consists of a pyrazine ring with methyl groups at positions 3, 5, and 6, and a carbaldehyde (formyl) group at position 2.

| Property | Value | Reference |

| CAS Number | 186534-02-1 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,5,6-Trimethylpyrazinaldehyde, 2-Formyl-3,5,6-trimethylpyrazine | [3] |

| Molecular Formula | C₈H₁₀N₂O | [2][3] |

| Molecular Weight | 150.18 g/mol | [1] |

| Boiling Point | 231.8 ± 35.0 °C at 760 Torr (predicted) | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Synthesis and Characterization

General Experimental Protocol for Oxidation of a Pyrazinyl Methanol (Hypothetical)

This protocol is a generalized procedure for the oxidation of a pyrazinyl methanol to the corresponding carbaldehyde, based on standard organic chemistry techniques.

Materials:

-

(3,5,6-Trimethylpyrazin-2-yl)methanol

-

Manganese dioxide (activated)

-

Dichloromethane (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Celite

Procedure:

-

A solution of (3,5,6-trimethylpyrazin-2-yl)methanol in anhydrous dichloromethane is prepared in a round-bottom flask.

-

An excess of activated manganese dioxide is added to the solution.

-

The reaction mixture is stirred vigorously at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide.

-

The filtrate is collected and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted and Analog-Based)

Specific spectroscopic data for this compound is not publicly available. The following table provides predicted data and data from the closely related compound 2,3,5-trimethylpyrazine for reference.

| Data Type | Predicted/Analog Data for this compound | Reference Compound: 2,3,5-Trimethylpyrazine Data |

| ¹H NMR | Predicted shifts would include signals for the three methyl groups (around 2.5 ppm), and a characteristic singlet for the aldehyde proton (around 10 ppm). The aromatic proton signal would be absent due to full substitution. | δ (CDCl₃, 90 MHz): 2.48 (s, 3H), 2.49 (s, 6H), 8.14 (s, 1H). |

| ¹³C NMR | Predicted shifts would include signals for the three methyl carbons (around 20-25 ppm), the pyrazine ring carbons (around 140-160 ppm), and a downfield signal for the carbonyl carbon of the aldehyde (around 190 ppm). | δ (CDCl₃, 25.16 MHz): 20.94, 21.49, 21.92 (methyl carbons), 140.73, 148.92, 149.84, 151.08 (pyrazine ring carbons). |

| Mass Spec. | Predicted [M+H]⁺ of 151.0866.[2] | Molecular Weight: 122.17 g/mol . |

| IR | A strong absorption band characteristic of the C=O stretch of the aldehyde would be expected around 1700 cm⁻¹. C-H stretches of the methyl groups would be observed around 2900-3000 cm⁻¹. | Not readily available for this compound. For 2,3,5-trimethylpyrazine, characteristic C-H and aromatic ring vibrations would be present.[5] |

Applications in Flavor and Fragrance

The primary documented application of this compound is in the flavor and fragrance industry.[1] Pyrazines, in general, are known for their nutty, roasted, and toasted aroma profiles and are key components in the flavor of many cooked foods, including coffee, cocoa, and baked goods.[6][7] This specific carbaldehyde derivative is likely used to impart or enhance these desirable flavor notes in a variety of food products.

Biological Activity and Potential in Drug Development (Inferred from Related Pyrazines)

There is no specific information available on the biological activity or mechanism of action of this compound. However, the broader class of pyrazine derivatives has been investigated for various pharmacological activities.

Several studies have reported on the synthesis and biological evaluation of various pyrazine derivatives, indicating that the pyrazine scaffold is of interest in medicinal chemistry. For instance, some pyrazine-containing compounds have been synthesized and evaluated as antimicrobial agents.[3][8] Additionally, certain 3-amino-pyrazine-2-carboxamide derivatives have been investigated as novel FGFR inhibitors for cancer therapy.[9]

It is important to note that these activities are for other pyrazine derivatives and cannot be directly extrapolated to this compound without experimental validation.

Experimental Workflow for Biological Screening (Hypothetical)

For researchers interested in exploring the biological potential of this compound, a general workflow for initial screening is proposed below.

Safety Information

Conclusion

This compound is a specialty chemical with a primary role in the flavor and fragrance industry. While detailed scientific literature on this specific compound is scarce, this guide provides a foundation for researchers and drug development professionals by summarizing available information and providing context based on related pyrazine derivatives. Further research is warranted to fully characterize its chemical, physical, and biological properties, which could unveil new applications beyond its current use. The provided hypothetical experimental protocols and workflows offer a starting point for such investigations.

References

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Hydroxy-Methyl-3,5,6-Trimethyl-Pyrazine Palmitate and Preparation of Intravenous Emulsion [journal11.magtechjournal.com]

- 5. Pyrazine, trimethyl- [webbook.nist.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,5,6-Trimethylpyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3,5,6-trimethylpyrazine-2-carbaldehyde, a heterocyclic compound of interest in flavor chemistry and as a potential building block in pharmaceutical synthesis. Due to the absence of a direct, one-step synthesis protocol in published literature, this document outlines a feasible and scientifically grounded multi-step synthetic pathway. The proposed route begins with the readily available precursor, 2,3,5,6-tetramethylpyrazine, and proceeds through a key alcohol intermediate. This guide includes detailed experimental protocols adapted from analogous chemical transformations, a summary of chemical data, and visualizations of the synthetic pathway and experimental workflow.

Chemical Data Summary

A compilation of the physical and chemical properties of the target compound and its key precursor is presented below for easy reference.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Boiling Point (°C) |

| 2,3,5,6-Tetramethylpyrazine | C₈H₁₂N₂ | 136.20 | 1124-11-4 | 190 |

| (3,5,6-Trimethylpyrazin-2-yl)methanol | C₈H₁₂N₂O | 152.19 | 75907-74-3 | Not available |

| This compound | C₈H₁₀N₂O | 150.18 | 186534-02-1 | 231.8±35.0 at 760 Torr[1] |

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a two-step process starting from 2,3,5,6-tetramethylpyrazine. The first step involves the selective oxidation of one of the methyl groups to a hydroxymethyl group, yielding (3,5,6-trimethylpyrazin-2-yl)methanol. The subsequent step is the oxidation of this primary alcohol to the desired aldehyde. This route is advantageous as it allows for controlled oxidation and avoids the over-oxidation to the corresponding carboxylic acid, which can be a competing side reaction with stronger oxidizing agents.[1][2]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations on pyrazine derivatives and other heterocyclic systems.[3][4] Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of (3,5,6-Trimethylpyrazin-2-yl)methanol

This procedure is based on the oxidation of a methyl group on a pyrazine ring to a hydroxymethyl group, a transformation documented in the synthesis of related pyrazine derivatives.[3]

Materials:

-

2,3,5,6-Tetramethylpyrazine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Acetic anhydride (Ac₂O)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfite (Na₂SO₃), 10% aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

N-Oxide Formation: Dissolve 2,3,5,6-tetramethylpyrazine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up 1: Quench the reaction by the slow addition of a 10% aqueous solution of sodium sulfite to destroy excess peroxide. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

-

Rearrangement and Hydrolysis: To the crude N-oxide, add an excess of acetic anhydride and heat the mixture at 100 °C for 4-6 hours. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with dichloromethane. Combine the organic extracts and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure to obtain the crude acetate intermediate.

-

Hydrolysis: Dissolve the crude acetate in a solution of aqueous sodium hydroxide and stir at room temperature overnight.

-

Work-up 2: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure (3,5,6-trimethylpyrazin-2-yl)methanol.

Step 2: Synthesis of this compound

This protocol employs a mild oxidizing agent to convert the primary alcohol to an aldehyde, preventing over-oxidation.[5][6]

Materials:

-

(3,5,6-Trimethylpyrazin-2-yl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Celatom® or Florisil®

-

Diethyl ether

Procedure:

-

Reaction Setup: To a solution of (3,5,6-trimethylpyrazin-2-yl)methanol in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) in one portion. The molar ratio of alcohol to PCC should be approximately 1:1.5.

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celatom®/Florisil® to filter out the chromium salts.

-

Purification: Wash the filter cake with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield this compound.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the target compound is depicted below.

Caption: General experimental workflow for the two-step synthesis.

This guide provides a comprehensive framework for the synthesis of this compound. The outlined procedures are based on well-established chemical principles and analogous reactions, offering a solid starting point for laboratory-scale preparation of this compound. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

- 1. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]

- 3. Synthesis of 2-Hydroxy-Methyl-3,5,6-Trimethyl-Pyrazine Palmitate and Preparation of Intravenous Emulsion [journal11.magtechjournal.com]

- 4. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. m.youtube.com [m.youtube.com]

3,5,6-Trimethylpyrazine-2-carbaldehyde: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylpyrazine-2-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their significant roles as flavor and aroma components in various foods and are also investigated for their potential pharmacological activities. This technical overview consolidates the currently available information on this compound, focusing on its chemical and physical properties. It is important to note that publicly accessible, in-depth research, including detailed synthesis protocols, comprehensive biological activity studies, and associated experimental data for this specific compound, is limited at the time of this review.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is primarily sourced from chemical supplier databases and public chemical information repositories.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1] |

| CAS Number | 186534-02-1 | [1] |

| Boiling Point | 231.8±35.0 °C at 760 mmHg | [1] |

| Density | 1.1±0.1 g/cm³ | |

| Flash Point | 195.4±27.9 °C | |

| Storage Conditions | 2-8°C, under inert gas | [1] |

| InChI | InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h4H,1-3H3 | [2] |

| SMILES | CC1=C(N=C(C(=N1)C)C=O)C | [2] |

Spectroscopic Data

Predicted Collision Cross Section

The following table presents the predicted collision cross section (CCS) values for different adducts of this compound, which can be useful in mass spectrometry-based identification.[2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 151.08660 | 128.9 |

| [M+Na]⁺ | 173.06854 | 140.1 |

| [M-H]⁻ | 149.07204 | 130.9 |

| [M+NH₄]⁺ | 168.11314 | 148.5 |

| [M+K]⁺ | 189.04248 | 138.1 |

| [M+H-H₂O]⁺ | 133.07658 | 122.5 |

| [M+HCOO]⁻ | 195.07752 | 151.7 |

| [M+CH₃COO]⁻ | 209.09317 | 178.2 |

| [M+Na-2H]⁻ | 171.05399 | 135.8 |

| [M]⁺ | 150.07877 | 131.5 |

| [M]⁻ | 150.07987 | 131.5 |

Data calculated using CCSbase.[2]

Synthesis and Experimental Protocols

A thorough search of scientific databases did not yield specific and detailed experimental protocols for the synthesis of this compound. While general methods for the synthesis of pyrazine derivatives exist, a validated and published procedure for this particular compound is not available.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the biological activities of this compound. Consequently, no information regarding its mechanism of action, potential signaling pathway interactions, or pharmacological effects could be found. Research on related compounds, such as 2,3,5-trimethylpyrazine, has explored their roles as flavor agents and their metabolic pathways, but this information cannot be directly extrapolated to the 2-carbaldehyde derivative.[3][4]

Conclusion and Future Directions

This compound remains a largely uncharacterized compound in the scientific literature. While basic chemical and physical properties are documented, there is a clear gap in the understanding of its synthesis, spectroscopic characterization, and biological functions. For researchers and professionals in drug development, this presents both a challenge and an opportunity. Future research should focus on:

-

Developing and publishing a reliable synthetic route to obtain the compound in sufficient purity and yield.

-

Comprehensive spectroscopic analysis (NMR, IR, MS) to confirm its structure and provide reference data.

-

In vitro and in vivo studies to investigate its potential biological activities, including but not limited to antimicrobial, anti-inflammatory, or neuroactive properties, which are sometimes associated with other pyrazine derivatives.

The lack of data necessitates that any research on this compound should begin with fundamental chemical synthesis and characterization. The visualization of experimental workflows or signaling pathways is not possible at this time due to the absence of relevant studies.

Logical Relationship Diagram

References

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Properties of 3,5,6-Trimethylpyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylpyrazine-2-carbaldehyde is a substituted pyrazine derivative of interest in flavor chemistry and potentially as a building block in medicinal chemistry. Pyrazines are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and are often associated with the aromas of roasted, toasted, or fermented foods. While the specific discovery of this compound is not well-documented in publicly available literature, its synthesis can be approached through established methods for the functionalization of pyrazine rings. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and relevant workflow diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | PubChem[1] |

| Molecular Weight | 150.18 g/mol | MySkinRecipes[2] |

| CAS Number | 186534-02-1 | MySkinRecipes[2] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Boiling Point | 231.8 ± 35.0 °C at 760 Torr | MySkinRecipes[2] |

| Storage Conditions | 2-8°C, under inert gas | MySkinRecipes[2] |

| SMILES | CC1=C(N=C(C(=N1)C)C=O)C | PubChem[1] |

| InChI | InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h4H,1-3H3 | PubChem[1] |

Proposed Synthesis

The synthesis of this compound can be hypothetically achieved through two primary routes: the direct formylation of 2,3,5-trimethylpyrazine or the oxidation of (3,5,6-trimethylpyrazin-2-yl)methanol. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds and presents a viable option for the direct introduction of a formyl group onto the pyrazine ring.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a proposed method based on the general procedures for the Vilsmeier-Haack formylation of heterocyclic compounds.

Materials:

-

2,3,5-Trimethylpyrazine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane (DCE), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert gas supply (e.g., nitrogen or argon)

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Preparation of the Vilsmeier Reagent: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-dichloroethane (DCE). Subsequently, add 2,3,5-trimethylpyrazine (1 equivalent) portion-wise to the reaction mixture. Heat the mixture to 70-80 °C and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Expected Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.2 (s, 1H, -CHO), ~2.7 (s, 3H, -CH₃), ~2.6 (s, 3H, -CH₃), ~2.5 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~192 (-CHO), ~155-145 (pyrazine ring carbons), ~22-20 (-CH₃ carbons).

-

IR (KBr, cm⁻¹): ~1700 (C=O stretching of aldehyde).

-

Mass Spectrometry (EI): m/z (%) = 150 (M⁺).

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: General synthetic approaches to pyrazine derivatives.

References

An In-depth Technical Guide on the Safety of 3,5,6-Trimethylpyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 3,5,6-Trimethylpyrazine-2-carbaldehyde is not publicly available. The information herein is compiled from data on structurally similar compounds and general knowledge of pyrazine derivatives. It is not a substitute for a manufacturer-provided SDS and should be used with professional discretion.

Introduction

This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widely found in nature and are known for their diverse biological activities.[1] Derivatives of pyrazine are utilized in various industries, including food, fragrance, and pharmaceuticals, for their aromatic properties and potential therapeutic effects, which can include anti-inflammatory, anticancer, antibacterial, and antioxidant activities.[1][2][3][[“]] Given its chemical structure, this compound is of interest to researchers for its potential biological and pharmacological properties. This guide provides a comprehensive overview of the available safety and technical data pertinent to this compound, drawing from information on its close structural analogs.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information and provides a comparison with structurally related pyrazine derivatives.

| Property | This compound | 2,3,5-Trimethylpyrazine | Pyrazine-2-carbaldehyde |

| CAS Number | Not Available | 14667-55-1[5] | 5780-66-5[6] |

| Molecular Formula | C₈H₁₀N₂O | C₇H₁₀N₂[5] | C₅H₄N₂O[6] |

| Molecular Weight | 150.18 g/mol | 122.17 g/mol [7] | 108.10 g/mol [6][8] |

| Boiling Point | Not Available | 171-172 °C | 120-130 °C at 30 mmHg |

| Appearance | Not Available | - | Brown liquid[6] |

| Flash Point | Not Available | - | 70.5 ± 28.2 °C |

Hazard Identification and Safety Data

A complete GHS classification for this compound is not available. The hazard information for its parent compounds, 2,3,5-Trimethylpyrazine and Pyrazine-2-carbaldehyde, is presented below to provide an indication of potential hazards.

GHS Hazard Statements and Precautionary Measures for Related Compounds

| Compound | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |

| 2,3,5-Trimethylpyrazine | GHS02, GHS07 | Warning | H226: Flammable liquid and vapor.[7] H302: Harmful if swallowed.[7] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] | P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[7] |

| Pyrazine-2-carbaldehyde | GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation.[6][8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[8] |

Toxicological Data for Related Compounds

The toxicological properties of this compound have not been fully investigated.[5] The available acute toxicity data for a related compound is provided below.

| Compound | Test | Route | Species | Dose |

| 2,3,5-Trimethylpyrazine | LD50 | Oral | Rat | 806 mg/kg[7] |

| 2,3,5,6-Tetramethylpyrazine | LD50 | Oral | Rat | 1910 mg/kg[9] |

Experimental Protocols

General Synthesis of Pyrazine Derivatives

The synthesis of alkylpyrazines can be achieved through various chemical and biological methods.[10][11] A common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. The chemoenzymatic synthesis of pyrazines often utilizes amino acids as precursors. For instance, 3-ethyl-2,5-dimethylpyrazine can be synthesized from L-threonine using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.[12] The reaction proceeds via the formation of aminoacetone and acetaldehyde, which then condense to form the pyrazine ring.[12]

A general workflow for the synthesis and purification of a pyrazine derivative is illustrated below.

Caption: General workflow for the synthesis and purification of pyrazine derivatives.

Proposed Safety Evaluation Workflow

In the absence of specific safety data, a tiered approach to hazard assessment is recommended. This involves in silico predictions, in vitro assays, and, if necessary, limited in vivo studies.

Caption: Proposed workflow for the safety evaluation of a novel pyrazine compound.

Biological Activity and Potential Signaling Pathways

Pyrazine derivatives exhibit a wide range of biological activities.[1][13] While specific signaling pathways for this compound have not been elucidated, research on related compounds suggests potential mechanisms of action. For example, some pyrazine-containing hybrids have been shown to inhibit the expression of thioredoxin reductase (TrxR), leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[1] Other derivatives have demonstrated inhibitory effects on various human cancer cell lines with IC₅₀ values in the low micromolar range, potentially through the induction of oxidative stress.[13]

The general biological activities of pyrazine derivatives are summarized in the following diagram.

Caption: Overview of the reported biological activities of pyrazine derivatives.

Handling and Storage Recommendations

Based on the data for related compounds, the following handling and storage procedures are recommended:

-

Handling: Use in a well-ventilated area.[7] Avoid breathing vapors or mist.[7] Avoid contact with skin and eyes.[7] Wear appropriate personal protective equipment (gloves, eye protection). Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, an analysis of its structural analogs provides valuable insight into its potential physicochemical properties and hazards. The available data suggests that this compound may be a flammable liquid, harmful if swallowed, and an irritant to the skin, eyes, and respiratory system. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing personal protective equipment and working in a well-ventilated environment. Further toxicological studies are necessary to fully characterize the safety profile of this compound.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 4. consensus.app [consensus.app]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. aurochemicals.com [aurochemicals.com]

- 8. pyrazine-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,3,5,6-tetramethyl pyrazine, 1124-11-4 [thegoodscentscompany.com]

- 10. d-nb.info [d-nb.info]

- 11. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu | MDPI [mdpi.com]

- 12. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Role of 3,5,6-Trimethylpyrazine-2-carbaldehyde in Flavor Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and toasted flavors in a vast array of cooked foods. This technical guide focuses on a specific, yet important member of this family: 3,5,6-trimethylpyrazine-2-carbaldehyde. While data on this particular compound is limited, this document consolidates the available information and extrapolates from closely related pyrazines to provide a comprehensive overview of its likely properties and role in flavor chemistry. This guide covers its formation pathways, potential sensory characteristics, and the analytical and synthetic methodologies relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers in flavor chemistry, food science, and drug development who are investigating the impact of pyrazines on sensory perception and biological systems.

Introduction to Pyrazines in Flavor Chemistry

Pyrazines are nitrogen-containing heterocyclic compounds that are renowned for their potent and often pleasant aromas. They are key contributors to the flavor profiles of a wide variety of thermally processed foods, including roasted coffee, cocoa, nuts, baked bread, and cooked meats.[1][2] The characteristic nutty, roasted, and toasted notes associated with these foods are largely attributable to the presence of alkyl-substituted pyrazines. The specific substitution pattern on the pyrazine ring dictates the precise aroma characteristics and the odor threshold of the individual compound.[3]

This compound is a member of this important class of flavor compounds. Its structure, featuring three methyl groups and a carbaldehyde group on the pyrazine ring, suggests a complex and potent aroma profile, likely contributing nutty and roasted notes.[4] While it is used in the flavor and fragrance industry to impart nutty and roasted aromas in cooked food applications, detailed scientific literature on its specific properties is scarce.[4] This guide aims to bridge this gap by providing a thorough review of the foundational chemistry of pyrazine formation and by drawing parallels with well-studied, structurally similar pyrazines.

Formation Pathways

The formation of pyrazines in food is primarily a result of the Maillard reaction and the associated Strecker degradation of amino acids, which occur during thermal processing.[5]

The Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[5][6] This reaction is responsible for the development of color, aroma, and flavor in many cooked foods. The initial step involves the condensation of a reducing sugar with an amino acid to form a Schiff base, which then rearranges to form an Amadori or Heyns product.[2] Subsequent degradation of these intermediates leads to the formation of a variety of reactive carbonyl species, including α-dicarbonyls like glyoxal, methylglyoxal, and diacetyl.[7]

Strecker Degradation

Strecker degradation is a crucial step in the formation of many important flavor compounds, including pyrazines. It involves the reaction of an α-amino acid with an α-dicarbonyl compound. This reaction leads to the formation of a Strecker aldehyde, which contributes to the overall aroma profile, and an α-aminoketone.

Formation of this compound

The specific formation of this compound likely involves the condensation of specific α-aminocarbonyl intermediates derived from the Maillard reaction and Strecker degradation. The trimethyl-substituted pyrazine ring suggests the involvement of amino acids such as alanine and valine, and a C3 carbonyl species. The carbaldehyde group at the 2-position indicates a more complex formation pathway, potentially involving the reaction of an α-dicarbonyl with an amino acid and another carbonyl compound.

The reaction between dihydroxyacetone (a simple sugar) and amino acids is a known pathway for the formation of various flavor compounds and could be a potential route for the generation of substituted pyrazines.[2]

Logical Relationship: Pyrazine Formation

Caption: General pathway for pyrazine formation in food.

Quantitative Data

Table 1: Sensory Thresholds of Structurally Related Pyrazines

| Compound | Odor Threshold (in water, ppb) | Flavor Profile | Reference(s) |

| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut, cocoa, burnt notes | [8] |

| 2,3,5,6-Tetramethylpyrazine | 1000 | Weak, nutty, musty, chocolate odor | [3] |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond) notes | [3] |

| 2-Methoxy-3-methylpyrazine | 3 | Roasted peanuts, hazelnuts, almond | [3] |

Note: The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.

Based on the data for related compounds, it is plausible that this compound possesses a low odor threshold, making it a potent contributor to the overall flavor profile even at low concentrations. The presence of the aldehyde functional group may also introduce unique sensory characteristics.

Table 2: Concentration of Related Pyrazines in Roasted Foods

| Compound | Food Matrix | Concentration Range (ppb) | Reference(s) |

| 2,3,5-Trimethylpyrazine | Roasted Peanuts | 130 - 1,400 | [1] |

| 2,3,5-Trimethylpyrazine | Roasted Coffee | 1,000 - 6,700 | [3] |

| 2,5-Dimethylpyrazine | Roasted Peanuts | 500 - 3,500 | [1] |

| 2,6-Dimethylpyrazine | Potato Chips | 100 - 1,000 | [1] |

The concentrations of pyrazines can vary significantly depending on the food matrix, processing conditions (temperature, time), and the specific precursors (sugars and amino acids) present.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. The following sections provide generalized protocols based on established methods for similar pyrazine derivatives.

Synthesis of Substituted Pyrazine-2-carbaldehydes

The synthesis of substituted pyrazine-2-carbaldehydes can be challenging. A potential synthetic route could involve the oxidation of the corresponding hydroxymethylpyrazine. Another approach could be the direct formylation of a trimethylpyrazine precursor, although this may lead to a mixture of isomers.

A general method for the synthesis of substituted pyrazines involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. For this compound, this would require a specialized diamine and dicarbonyl precursor.

General Protocol for the Synthesis of Pyrazine-2-carboxamides (as an example of pyrazine derivatization):

This protocol describes the synthesis of amides from pyrazine-2-carboxylic acids, which could potentially be adapted.

-

Preparation of Pyrazine-2-carbonyl chloride: Pyrazine-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene. The reaction is usually carried out at room temperature or with gentle heating.

-

Amide Formation: The resulting pyrazine-2-carbonyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. The reaction is typically performed in an inert solvent at room temperature.

-

Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[9]

Experimental Workflow: Synthesis of Pyrazine Derivatives

Caption: A generalized workflow for the synthesis of pyrazine amides.

Analytical Methods for Quantification in Food Matrices

The analysis of volatile and semi-volatile compounds like this compound in complex food matrices typically involves extraction and concentration steps followed by chromatographic separation and detection.

General Protocol using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A known amount of the food sample is placed in a sealed vial. An internal standard is often added for accurate quantification.

-

Extraction (HS-SPME): The vial is heated to a specific temperature for a set time to allow the volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace to adsorb the analytes.

-

Desorption and Analysis (GC-MS): The SPME fiber is inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.

-

Separation (GC): The compounds are separated based on their volatility and interaction with the stationary phase of the GC column. A temperature program is used to elute the compounds.

-

Detection and Identification (MS): As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library and retention indices.

-

Quantification: The concentration of the target analyte is determined by comparing its peak area to that of the internal standard.[10]

Experimental Workflow: GC-MS Analysis of Pyrazines

Caption: Workflow for the analysis of pyrazines in food.

Signaling Pathways in Olfaction

The perception of odor begins with the interaction of volatile compounds with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

While the specific olfactory receptor(s) that bind to this compound have not been identified, it is known that pyrazines, in general, are detected by a subset of ORs. The structural features of the pyrazine, including the substitution pattern and the presence of functional groups, determine its binding affinity and specificity to different ORs.

Generalized Olfactory Signaling Pathway:

-

Odorant Binding: this compound, upon inhalation, reaches the olfactory epithelium and binds to a specific olfactory receptor (OR) on the surface of an olfactory sensory neuron.

-

G-protein Activation: The binding event activates a coupled G-protein (Gα-olf).

-

Adenylate Cyclase Activation: The activated Gα-olf subunit stimulates adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺), leading to depolarization of the olfactory sensory neuron membrane.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the neuron to the olfactory bulb in the brain.

-

Signal Processing: In the olfactory bulb, the signal is processed and relayed to higher brain centers, resulting in the perception of a specific smell.

Signaling Pathway: Olfactory Transduction

Caption: Generalized olfactory signal transduction cascade.

Conclusion

This compound is a potentially significant contributor to the flavor of many cooked foods, likely imparting desirable nutty and roasted aroma characteristics. While specific data for this compound are currently lacking in the public domain, by understanding the fundamental principles of pyrazine chemistry and extrapolating from well-characterized structural analogs, we can infer its likely properties and importance. Further research is warranted to elucidate the precise sensory characteristics, formation pathways, and biological interactions of this intriguing flavor molecule. The methodologies and frameworks presented in this guide provide a solid foundation for researchers and professionals to undertake such investigations.

References

- 1. ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS | Scilit [scilit.com]

- 2. benchchem.com [benchchem.com]

- 3. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. An Investigation of the Complexity of Maillard Reaction Product Profiles from the Thermal Reaction of Amino Acids with Sucrose Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Profile of 3,5,6-Trimethylpyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylpyrazine-2-carbaldehyde is a heterocyclic aldehyde with potential applications in flavor chemistry and as a building block in the synthesis of more complex molecules, including pharmaceuticals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide addresses the absence of direct empirical data by providing a predictive and comparative spectroscopic analysis.

Physicochemical and Predicted Data for this compound

While experimental spectra are not available, fundamental physicochemical properties and predicted mass spectrometry data have been compiled to provide a baseline for characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | PubChem |

| Molecular Weight | 150.18 g/mol | PubChem |

| Monoisotopic Mass | 150.079313 Da | PubChem |

| Boiling Point | 231.8±35.0 °C at 760 Torr (Predicted) | |

| SMILES | CC1=C(N=C(C(=N1)C)C=O)C | PubChem |

| InChIKey | HSGOLPGJARMUOX-UHFFFAOYSA-N | PubChem |

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 151.08660 | 128.9 |

| [M+Na]⁺ | 173.06854 | 140.1 |

| [M-H]⁻ | 149.07204 | 130.9 |

| [M+NH₄]⁺ | 168.11314 | 148.5 |

| [M+K]⁺ | 189.04248 | 138.1 |

| [M+H-H₂O]⁺ | 133.07658 | 122.5 |

| [M+HCOO]⁻ | 195.07752 | 151.7 |

| [M+CH₃COO]⁻ | 209.09317 | 178.2 |

Data sourced from PubChem. CCS (Collision Cross Section) values are predicted.

Comparative Spectroscopic Data of Related Compounds

To predict the spectroscopic features of this compound, it is instructive to examine the experimental data for its structural components: a trimethylated pyrazine ring and a carbaldehyde group attached to the pyrazine ring.

2,3,5-Trimethylpyrazine

This compound provides a reference for the signals expected from the trimethylated pyrazine core.

Table 2: Spectroscopic Data for 2,3,5-Trimethylpyrazine

| Technique | Parameter | Observed Values |

| ¹H NMR | Chemical Shift (δ) | ~8.3 ppm (s, 1H, pyrazine-H), ~2.5 ppm (s, 9H, 3 x CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~150 ppm (C-2, C-3, C-5), ~145 ppm (C-6), ~21 ppm (3 x CH₃) |

| IR (Infrared) | Wavenumber (cm⁻¹) | ~2920 (C-H stretch, alkyl), ~1540 (C=N stretch), ~1450 (C-H bend, alkyl), ~1160 (ring vibration) |

| Mass Spec (EI) | m/z (relative intensity) | 122 (M⁺, 100%), 121 (95%), 80 (30%), 53 (40%)[1] |

Pyrazine-2-carbaldehyde

This molecule serves as a reference for the spectroscopic characteristics of the aldehyde group attached to a pyrazine ring.

Table 3: Spectroscopic Data for Pyrazine-2-carbaldehyde

| Technique | Parameter | Observed Values |

| ¹H NMR | Chemical Shift (δ) | ~10.2 ppm (s, 1H, -CHO), ~9.2 ppm (d, 1H, pyrazine-H), ~8.9 ppm (d, 1H, pyrazine-H), ~8.8 ppm (dd, 1H, pyrazine-H) |

| ¹³C NMR | Chemical Shift (δ) | ~193 ppm (C=O), ~152 ppm (C-2), ~148 ppm (C-3), ~146 ppm (C-5), ~144 ppm (C-6) |

| IR (Infrared) | Wavenumber (cm⁻¹) | ~2850, ~2750 (C-H stretch, aldehyde), ~1710 (C=O stretch), ~1580 (C=N stretch), ~1120 (ring vibration) |

Predicted Spectroscopic Profile for this compound

Based on the data from the related compounds, the following spectroscopic features can be predicted for this compound:

-

¹H NMR: An aldehyde proton signal is expected to be significantly downfield, likely in the range of 10.0-10.5 ppm. Three distinct singlets for the methyl groups would likely appear between 2.4 and 2.8 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde is predicted to resonate at a high chemical shift, around 190-195 ppm. The substituted carbons of the pyrazine ring would appear in the 145-155 ppm region, while the methyl carbons would be found upfield, around 20-25 ppm.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band is anticipated around 1700-1720 cm⁻¹. Characteristic aldehyde C-H stretching bands should be observable near 2830-2695 cm⁻¹.[2][3] Additional peaks corresponding to alkyl C-H stretching and pyrazine ring vibrations are also expected.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of 150. Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO) or methyl radicals.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) should be used. The instrument needs to be locked onto the deuterium signal of the solvent, and the magnetic field shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is generally used to obtain singlet peaks for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are subjected to a Fourier transform. The resulting spectra should be phase-corrected, baseline-corrected, and the chemical shift axis calibrated against the residual solvent peak or TMS.

Infrared (IR) Spectroscopy[2][6]

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) must be recorded first.

-

Spectrum Acquisition: The prepared sample is placed in the spectrometer, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)[7][8]

-

Sample Introduction: The method of sample introduction depends on the physical state of the sample and the ionization technique. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used. Direct infusion via a syringe pump is common for liquid samples with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Ionization: A suitable ionization method must be chosen based on the analyte's properties. Electron ionization (EI) is a "hard" technique that causes extensive fragmentation, providing structural information. ESI and MALDI are "soft" ionization techniques that typically leave the molecular ion intact.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The spectrum is then interpreted to determine the molecular weight and deduce the structure from the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound remains to be published, a robust predictive profile can be established through the analysis of its structural analogues. This technical guide provides researchers with the necessary comparative data and standardized protocols to facilitate the empirical characterization of this compound. The presented workflow illustrates a systematic approach to structure elucidation that is broadly applicable in chemical research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Detection of 3,5,6-Trimethylpyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylpyrazine-2-carbaldehyde is a substituted pyrazine derivative that contributes to the characteristic roasted, nutty, and baked aromas of many thermally processed foods. Pyrazines are formed through the Maillard reaction between amino acids and reducing sugars during cooking, roasting, or baking. The presence and concentration of specific pyrazines, including their aldehyde derivatives, are critical to the flavor profile of products such as coffee, cocoa, baked goods, and roasted meats. Accurate and sensitive analytical methods are therefore essential for quality control in the food and beverage industries, for flavor and fragrance development, and for research into food chemistry. Furthermore, as pyrazine derivatives are also investigated for their potential biological activities, robust analytical protocols are crucial in pharmaceutical and metabolic studies.

This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Formation Pathway of Pyrazine Aldehydes

The primary route for the formation of this compound in food systems is the Maillard reaction. This complex series of reactions begins with the condensation of a reducing sugar and an amino acid, leading to the formation of an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product. Subsequent degradation of these intermediates yields a variety of reactive carbonyl species and α-aminoketones. The condensation of two α-aminoketone molecules forms a dihydropyrazine ring, which is then oxidized to the stable aromatic pyrazine. The specific substituents on the pyrazine ring are determined by the initial amino acids and sugars, as well as the reaction conditions. The formation of an aldehyde functional group on the pyrazine ring is a result of specific side-chain reactions during this process.

Analytical Methods

The two primary chromatographic techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), ideal for volatile and semi-volatile compounds, and High-Performance Liquid Chromatography (HPLC) for less volatile or thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile pyrazines. The combination of chromatographic separation by GC and mass analysis by MS allows for reliable identification and quantification, even in complex matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that is solvent-free and combines extraction and pre-concentration of volatile analytes.

Experimental Workflow for GC-MS Analysis

Protocol: HS-SPME-GC-MS for this compound

This protocol is adapted from validated methods for the analysis of structurally similar pyrazines, such as 2-acetylpyrazine, and should be validated for the specific matrix and analyte.

1. Sample Preparation (HS-SPME)

-

Weigh 1-5 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add an appropriate amount of a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds.

-

Spike the sample with a known concentration of an internal standard. A deuterated analog of the target analyte (3,5,6-trimethylpyrazine-d3-2-carbaldehyde) is ideal. If unavailable, a structurally related pyrazine with a distinct mass spectrum can be used.

-

Immediately seal the vial with a PTFE/silicone septum.

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) with agitation to allow for equilibration of the analytes in the headspace.

-

Expose a SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

2. GC-MS Analysis

-

GC System: Agilent 7890B GC or equivalent

-

MS System: Agilent 5977B MSD or equivalent

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Injector Temperature: 250°C

-

Desorption Time: 5 minutes

-

Column: DB-WAX or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 240°C at 10°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 250°C

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode:

-

Full Scan: m/z 40-300 for initial identification.

-

Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.

-

Target Ions for this compound (C₈H₁₀N₂O, MW: 150.18): Based on its structure, characteristic ions would be the molecular ion (m/z 150) and fragment ions (e.g., m/z 149, 121, 94). These should be confirmed by analyzing a pure standard.

-

-

3. Quantification

-

Prepare a series of calibration standards of this compound in a suitable solvent or a matrix blank.

-

Spike each calibration standard with the same concentration of the internal standard as used in the samples.

-

Analyze the calibration standards using the same HS-SPME-GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV-Diode Array Detection (DAD) can be a suitable alternative for the analysis of pyrazine aldehydes, especially in samples where the analyte is less volatile or present at higher concentrations.

Protocol: HPLC-DAD for this compound

This is a general protocol and should be optimized and validated for the specific application.

1. Sample Preparation

-

Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate). Sonication or homogenization can improve extraction efficiency.

-

Centrifuge the extract to remove solid particles.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

If necessary, perform a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.

2. HPLC-DAD Analysis

-

HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Program:

-

Start with 10% B.

-

Linearly increase to 90% B over 15 minutes.

-

Hold at 90% B for 5 minutes.

-

Return to 10% B and equilibrate for 5 minutes.

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Detection: Diode array detector monitoring at a wavelength corresponding to the maximum absorbance of this compound (e.g., in the range of 270-300 nm, to be determined by analyzing a pure standard).

3. Quantification

-

Prepare calibration standards of this compound in the mobile phase or a suitable solvent.

-

Analyze the standards to generate a calibration curve by plotting peak area against concentration.

-

Quantify the analyte in the prepared samples by comparing their peak areas to the calibration curve. The use of an internal standard is also recommended for improved accuracy.

Data Presentation: Expected Analytical Performance

The following tables summarize the expected performance characteristics for the analytical methods described. These values are based on published data for structurally similar pyrazines and should be confirmed through in-house method validation.

Table 1: Expected Performance of the HS-SPME-GC-MS Method

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 5 µg/kg |

| Limit of Quantitation (LOQ) | 0.5 - 15 µg/kg |

| Recovery | 85 - 110% |

| Precision (RSD) | < 15% |

Table 2: Expected Performance of the HPLC-DAD Method

| Parameter | Expected Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 - 0.5 mg/L |

| Limit of Quantitation (LOQ) | 0.15 - 1.5 mg/L |

| Recovery | 90 - 105% |

| Precision (RSD) | < 10% |

Application Note: GC-MS Analysis of 3,5,6-Trimethylpyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylpyrazine-2-carbaldehyde is a significant flavor compound, often associated with nutty and roasted aromas in various food products. Its accurate identification and quantification are crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and sensory analysis. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1][2] The high sensitivity and selectivity of GC-MS make it an ideal method for the analysis of complex mixtures of volatile compounds.[1]

This document outlines the necessary instrumentation, reagents, experimental procedures, and data analysis steps for the successful determination of this compound.

Experimental Protocols

Reagents and Materials

-

Standard: this compound (CAS No. 186534-02-1), analytical standard grade.

-

Internal Standard (IS): 2-Methylpyrazine-d6 or another suitable deuterated pyrazine derivative. The use of a stable isotope-labeled internal standard is recommended to correct for analytical variability.

-

Solvent: Dichloromethane or Methanol (GC-MS grade).

-

Sample Matrix: As applicable (e.g., food extract, reaction mixture).

Instrumentation

-

Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent single quadrupole mass spectrometer.

-

GC Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or DB-5ms (30 m x 0.25 mm, 0.25 µm) capillary column. A polar column like DB-WAX is often effective for separating pyrazines.

Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

-

Prepare a stock solution of the internal standard (e.g., 1000 µg/mL).

-

Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

-

Spike each calibration standard with a constant concentration of the internal standard.

-

-

Sample Extraction (Example for a solid matrix):

-

Homogenize the sample.

-

Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a vial.

-

Add a known amount of the internal standard.

-

Extract the analytes using an appropriate technique such as Headspace Solid-Phase Microextraction (HS-SPME) or solvent extraction. For HS-SPME, expose a suitable fiber (e.g., DVB/CAR/PDMS) to the headspace of the heated sample.

-

GC-MS Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 50 °C, hold for 2 min |

| Ramp 1 | 5 °C/min to 150 °C |

| Ramp 2 | 10 °C/min to 240 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 250 °C |

| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative data for this compound should be determined by establishing a calibration curve of the analyte-to-internal standard peak area ratio against the concentration of the calibration standards. The following table provides expected mass spectral data and illustrative quantitative parameters.

| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Quantifier Ion (m/z) | Predicted Qualifier Ions (m/z) |

| This compound | C₈H₁₀N₂O | 150.18 | 150 | 122, 107, 79 |

Note: The predicted ions are based on the molecular structure. Actual mass spectra should be experimentally confirmed.

Illustrative Quantitative Data Summary